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Compound of Interest

Compound Name: Fgfr-IN-9

Cat. No.: B15577838

An In-Depth Technical Guide to Fgfr-IN-9

Introduction

Fgfr-IN-9, also identified as Compound 19 in its discovery literature, is a potent, reversible, and
orally active inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor
tyrosine kinases.[1][2] Dysregulation of FGFR signaling pathways is a known driver in various
malignancies, making FGFRs significant targets for therapeutic intervention. Fgfr-IN-9
demonstrates potent inhibition across multiple FGFR isoforms and has shown efficacy in
preclinical cancer models, particularly those relevant to hepatocellular carcinoma (HCC).[3][4]
Notably, it was designed to be effective against gatekeeper mutations, which are a common
mechanism of acquired resistance to kinase inhibitors.[3][5] This document provides a
comprehensive overview of its chemical properties, mechanism of action, and key experimental
data.

Chemical Structure and Properties

The chemical identity and key physicochemical properties of Fgfr-IN-9 are summarized below.
The compound is a derivative of a 2-amino-7-sulfonyl-7H-pyrrolo[2,3-d]pyrimidine scaffold.[5]
While specific quantitative solubility data is not widely published, it is soluble in dimethyl
sulfoxide (DMSO) for experimental use.[6][7]
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Property Data Reference(s)

N-(4-((2S,6R)-2,6-
dimethylpiperazin-1-

Chemical Name yl)phenyl)-7-((3- [1]
methoxyphenyl)sulfonyl)-7H-
pyrrolo[2,3-d]pyrimidin-2-amine

Molecular Formula C25H28N603S [1][8]
Molecular Weight 492.59 g/mol [1][8]
CAS Number 3024090-08-9 [1]18]

0=S(N1C=CC2=CN=C(NC3=
CC=C(N4C--INVALID-LINK--
SMILES String N--INVALID-LINK-- [1]
C4)C=C3)N=C21)
(C5=CC=CC(OC)=C5)=0

Appearance Solid powder N/A

Solubility Soluble in DMSO [61[7]

Biological Activity and Mechanism of Action

Fgfr-IN-9 functions as an ATP-competitive inhibitor that binds to the kinase domain of FGFRs,
preventing receptor autophosphorylation and the subsequent activation of downstream
signaling cascades.[2][5] Aberrant activation of these pathways is crucial for tumor cell
proliferation, survival, and angiogenesis.

Kinase Inhibitory Potency

Fgfr-IN-9 exhibits potent, low-nanomolar inhibitory activity against wild-type FGFRs and the
clinically relevant FGFR4 V550L gatekeeper mutation.[1][2]
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Target Enzyme ICs0 (NM) Reference(s)

FGFR4 (Wild-Type) 17.1 [1]12]

FGFR3 29.6 [1](2]

FGFR4 (V550L Mutant) 30.7 [1]12]

FGFR2 46.7 [1][2]

FGFR1 64.3 [1][2]
Cellular Activity

The compound effectively suppresses the proliferation of cancer cell lines dependent on FGFR
signaling.[1][2]

Cell Line ICs0 (NM) Description Reference(s)

Human Hepatocellular
HUH7 94.7 + 28.6 ) [1][2]
Carcinoma

Engineered cell line

Ba/F3 FGFR4 (WT) 82.5+19.2 expressing wild-type [1][2]
FGFR4
Engineered cell line
Ba/F3 FGFR4 _
260.0 £ 50.2 expressing mutant [1][2]
(V550L)
FGFR4

Signaling Pathway Inhibition

The binding of Fibroblast Growth Factors (FGF) to FGFRs induces receptor dimerization and
trans-autophosphorylation of tyrosine residues in the kinase domain. This creates docking sites
for adaptor proteins like FRS2 (FGFR Substrate 2). Phosphorylated FRS2 recruits other
proteins, such as GRB2 and GAB1, which in turn activate major downstream pathways
including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway. Another key
pathway activated is through Phospholipase C gamma (PLCy). These pathways collectively
drive gene transcription that promotes cell proliferation, survival, and migration. Fgfr-IN-9
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blocks the initial autophosphorylation step, thereby inhibiting all subsequent downstream
signaling.[1][9]
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In Vitro Analysis In Vivo Analysis
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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